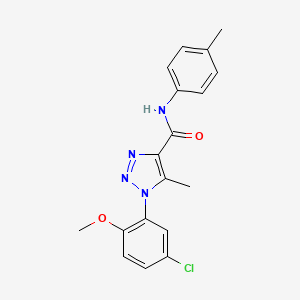

![molecular formula C12H14N4OS2 B2632604 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097912-13-3](/img/structure/B2632604.png)

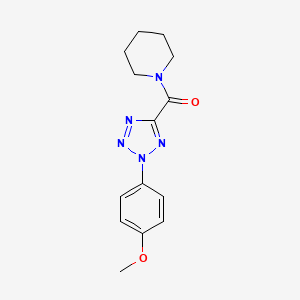

1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s part of a new library of compounds that have been designed and synthesized through a multi-step procedure . These compounds are common structural units in pharmacological drugs and medicinal chemistry .

Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis

The molecular structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out through a multi-step procedure . The compounds were evaluated for their antibacterial activity by the agar diffusion method .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were evaluated based on their structures characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were also evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications

Synthesis of Novel Compounds

Heterocyclic Amide Derivatives : The compound's thiadiazole and piperazine moieties contribute to synthesizing novel heterocyclic amide derivatives with potential biological activities. For example, novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized to explore their inhibitory effects on various biological targets, demonstrating specific activities against certain strains of bacteria and viruses, highlighting the compound's utility in developing new antimicrobial agents (Xia, 2015).

Antibacterial Activity : The structural framework of the compound lends itself to modifications that yield derivatives with significant in vitro antimicrobial activity. Some synthesized compounds have shown good activity against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis, indicating their potential as templates for antibacterial drug development (Tehranchian et al., 2005).

Anti-Inflammatory and Anti-Infective Research : Compounds synthesized from the thiadiazole and piperazine scaffolds have been evaluated for their anti-inflammatory properties, showing promising results in vitro and in vivo models. This highlights the compound's potential in developing new anti-inflammatory agents (Ahmed et al., 2017).

Antiviral Research Against COVID-19 : Research into thiadiazole derivatives has extended into antiviral applications, particularly against COVID-19. Novel thiadiazole-triazole hybrids have been synthesized and shown good docking scores against the main protease of SARS-CoV-2, the virus causing COVID-19, underscoring the compound's relevance in current pandemic-related research efforts (Rashdan et al., 2021).

Future Directions

properties

IUPAC Name |

1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c17-12(7-10-1-6-18-9-10)16-4-2-15(3-5-16)11-8-13-19-14-11/h1,6,8-9H,2-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCYEPCBTASLDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

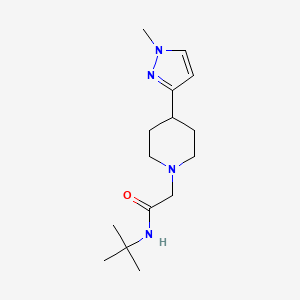

![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone](/img/structure/B2632524.png)

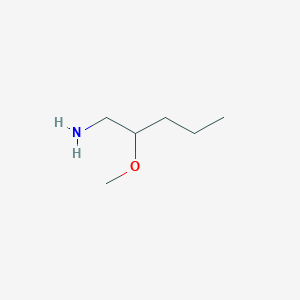

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-cyanophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2632526.png)

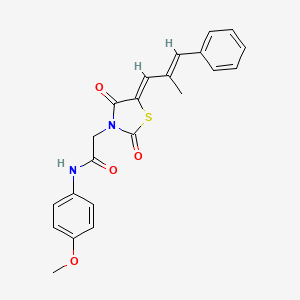

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2632527.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2632528.png)

![3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2632530.png)

![7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2632536.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2632537.png)